2-Morpholin-4-yl-1,2-diphenylethanone
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Overview
Description
2-Morpholin-4-yl-1,2-diphenylethanone is an organic compound that belongs to the class of ketones It features a morpholine ring attached to a diphenylethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-1,2-diphenylethanone typically involves the reaction of morpholine with benzoin or benzil under specific conditions. One common method involves the condensation of benzoin with morpholine in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-1,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-Morpholin-4-yl-1,2-diphenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-1,2-diphenylethanone involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The diphenylethanone backbone can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar morpholine ring but a different backbone structure.
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Another compound with a morpholine ring, but with a thiazolidinone backbone.
Uniqueness
2-Morpholin-4-yl-1,2-diphenylethanone is unique due to its specific combination of a morpholine ring and a diphenylethanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
794-06-9 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-morpholin-4-yl-1,2-diphenylethanone |
InChI |
InChI=1S/C18H19NO2/c20-18(16-9-5-2-6-10-16)17(15-7-3-1-4-8-15)19-11-13-21-14-12-19/h1-10,17H,11-14H2 |
InChI Key |
VEXYJRGIIDMGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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